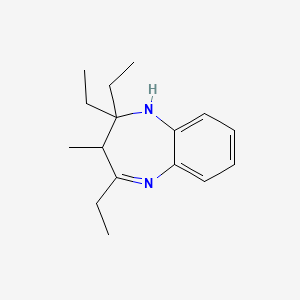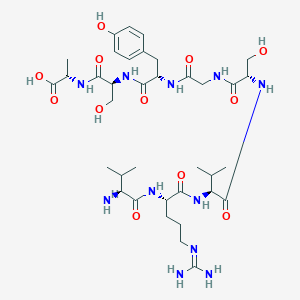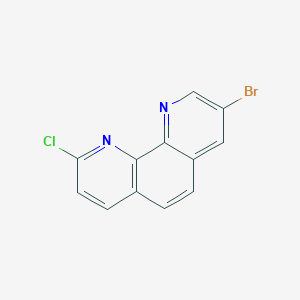![molecular formula C20H20N2S2 B14238628 2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine CAS No. 273923-10-7](/img/structure/B14238628.png)
2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-pyridylmethylthiomethyl)benzene is an organic compound that features a benzene ring substituted with two pyridylmethylthiomethyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridylmethylthiomethyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 2-pyridylmethylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-pyridylmethylthiomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis(2-pyridylmethylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl groups can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学研究应用
1,4-Bis(2-pyridylmethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,4-Bis(2-pyridylmethylthiomethyl)benzene involves its ability to coordinate with metal ions through the pyridyl and thiomethyl groups. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the metal ions involved.
相似化合物的比较
Similar Compounds
1,4-Bis(methylthio)benzene: Lacks the pyridyl groups, making it less versatile in coordination chemistry.
1,4-Bis(2-pyridyl)benzene: Lacks the thiomethyl groups, affecting its reactivity and coordination properties.
Uniqueness
1,4-Bis(2-pyridylmethylthiomethyl)benzene is unique due to the presence of both pyridyl and thiomethyl groups, which enhance its ability to form stable complexes with a variety of metal ions. This dual functionality makes it a valuable compound in both coordination chemistry and material science.
属性
CAS 编号 |
273923-10-7 |
|---|---|
分子式 |
C20H20N2S2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-[[4-(pyridin-2-ylmethylsulfanylmethyl)phenyl]methylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H20N2S2/c1-3-11-21-19(5-1)15-23-13-17-7-9-18(10-8-17)14-24-16-20-6-2-4-12-22-20/h1-12H,13-16H2 |
InChI 键 |
YZAXSXLNNMCLLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)



